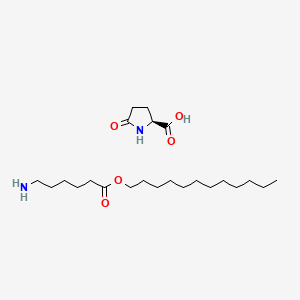
Einecs 258-022-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 258-022-3, also known as 2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride, is a chemical compound with a variety of applications in different fields. It is recognized for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride involves several steps. The primary synthetic route includes the reaction of octylamine with ethylene diamine to form the intermediate compound, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride can be compared with other similar compounds, such as:
- N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride
- 2-[bis[2-(octylamino)ethyl]amino]acetic acid
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of 2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Propiedades
Número CAS |
52584-05-1 |
|---|---|
Fórmula molecular |
C23H44N2O5 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
dodecyl 6-aminohexanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H37NO2.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21-18(20)15-12-11-13-16-19;7-4-2-1-3(6-4)5(8)9/h2-17,19H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clave InChI |
QRXDCWZSODTMEF-HVDRVSQOSA-N |
SMILES isomérico |
CCCCCCCCCCCCOC(=O)CCCCCN.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CCCCCN.C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















